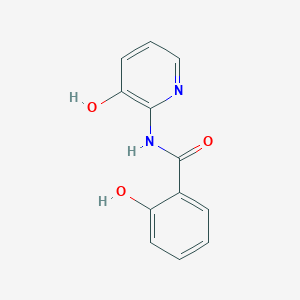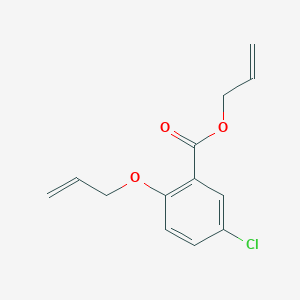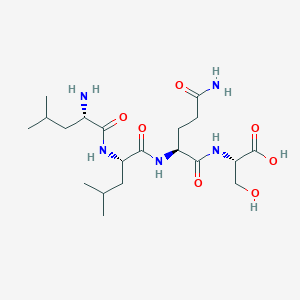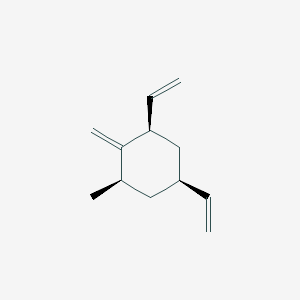
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzamide and pyridine, featuring hydroxyl groups on both the benzene and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 3-hydroxypyridine-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces halogenated or alkylated derivatives.
科学的研究の応用
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzamide and pyridine moieties can interact with metal ions, affecting their biological availability and activity .
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(pyridin-2-yl)benzamide
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
- 3,5-Dihydroxy-N-(2-hydroxy-ethyl)-benzamide
Uniqueness
2-Hydroxy-N-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of hydroxyl groups on both the benzene and pyridine rings, which enhances its ability to form hydrogen bonds and interact with various molecular targets. This dual functionality makes it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
783370-76-3 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
2-hydroxy-N-(3-hydroxypyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H10N2O3/c15-9-5-2-1-4-8(9)12(17)14-11-10(16)6-3-7-13-11/h1-7,15-16H,(H,13,14,17) |
InChIキー |
TXHPIZYWRQBQBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)



![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)


